molecular formula C12H10N4OS B2381709 N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(thiophen-3-yl)acetamide CAS No. 2034449-67-5

N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(thiophen-3-yl)acetamide

Cat. No.: B2381709
CAS No.: 2034449-67-5
M. Wt: 258.3
InChI Key: UUVRLAFNJMFLFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(thiophen-3-yl)acetamide is a heterocyclic compound that combines the structural features of pyrazolo[1,5-a]pyrimidine and thiophene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(thiophen-3-yl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(thiophen-3-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Derivatives with different functional groups replacing the acetamide nitrogen.

Mechanism of Action

The mechanism of action of N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(thiophen-3-yl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways . The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(thiophen-3-yl)acetamide is unique due to the combination of the pyrazolo[1,5-a]pyrimidine and thiophene moieties, which confer both pharmacological and electronic properties. This dual functionality makes it a versatile compound for various applications.

Properties

IUPAC Name

N-pyrazolo[1,5-a]pyrimidin-6-yl-2-thiophen-3-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4OS/c17-12(5-9-2-4-18-8-9)15-10-6-13-11-1-3-14-16(11)7-10/h1-4,6-8H,5H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUVRLAFNJMFLFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CC(=O)NC2=CN3C(=CC=N3)N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.